molecular formula C19H19NO6 B13413330 4-[4-(Diethylamino)-2-hydroxybenzoyl]isophthalic acid CAS No. 52716-30-0

4-[4-(Diethylamino)-2-hydroxybenzoyl]isophthalic acid

Cat. No.: B13413330
CAS No.: 52716-30-0
M. Wt: 357.4 g/mol
InChI Key: RYTOPVZHTVMCCY-UHFFFAOYSA-N
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Description

4-[4-(Diethylamino)-2-hydroxybenzoyl]isophthalic acid is an organic compound with the molecular formula C18H19NO4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is particularly notable for its role as a UV filter in sunscreens, where it helps protect the skin from harmful ultraviolet radiation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Diethylamino)-2-hydroxybenzoyl]isophthalic acid typically involves the reaction of 4-(Diethylamino)-2-hydroxybenzoyl chloride with isophthalic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Diethylamino)-2-hydroxybenzoyl]isophthalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinones

    Reduction: Hydroquinone derivatives

    Substitution: Brominated or nitrated derivatives

Scientific Research Applications

4-[4-(Diethylamino)-2-hydroxybenzoyl]isophthalic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Employed in studies involving UV protection and photostability.

    Medicine: Investigated for its potential use in photoprotective formulations and treatments.

    Industry: Utilized in the production of sunscreens and other UV-protective products.

Mechanism of Action

The primary mechanism of action of 4-[4-(Diethylamino)-2-hydroxybenzoyl]isophthalic acid is its ability to absorb ultraviolet (UV) radiation. The compound absorbs UV-A radiation, preventing it from penetrating the skin and causing damage. This absorption occurs due to the presence of the diethylamino and hydroxybenzoyl groups, which interact with UV light and dissipate the energy as heat.

Comparison with Similar Compounds

Similar Compounds

    Diethylamino hydroxybenzoyl hexyl benzoate: Another UV filter with similar properties but different molecular structure.

    Avobenzone: A widely used UV filter with a different chemical structure but similar UV absorption capabilities.

Uniqueness

4-[4-(Diethylamino)-2-hydroxybenzoyl]isophthalic acid is unique due to its specific molecular structure, which provides excellent photostability and UV absorption properties. Unlike some other UV filters, it does not degrade quickly under sunlight, making it a reliable component in sunscreen formulations.

Properties

CAS No.

52716-30-0

Molecular Formula

C19H19NO6

Molecular Weight

357.4 g/mol

IUPAC Name

4-[4-(diethylamino)-2-hydroxybenzoyl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C19H19NO6/c1-3-20(4-2)12-6-8-14(16(21)10-12)17(22)13-7-5-11(18(23)24)9-15(13)19(25)26/h5-10,21H,3-4H2,1-2H3,(H,23,24)(H,25,26)

InChI Key

RYTOPVZHTVMCCY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O)O

Origin of Product

United States

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